molecular formula C11H13ClN2O2 B3395865 D-Tryptophan hydrochloride CAS No. 36760-44-8

D-Tryptophan hydrochloride

Cat. No.: B3395865
CAS No.: 36760-44-8
M. Wt: 240.68 g/mol
InChI Key: GTVXHTBGOYJORD-SBSPUUFOSA-N
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Description

D-Tryptophan hydrochloride is a stereoisomer of the essential amino acid tryptophan. Tryptophan is one of the 20 standard amino acids and is crucial for protein synthesis in humans and animals. The D-stereoisomer, although less common than its L-counterpart, is occasionally found in naturally produced peptides. The distinguishing feature of tryptophan is its indole functional group, which plays a significant role in its biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Tryptophan hydrochloride can be synthesized through various methods, including the resolution of racemic tryptophan or through asymmetric synthesis One common method involves the use of chiral catalysts to selectively produce the D-isomerThe final step includes deprotection and purification to obtain this compound .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically engineered bacteria. These bacteria are designed to overproduce the D-isomer of tryptophan, which is then extracted and purified. This method is preferred due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: D-Tryptophan hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological and Medical Applications

1.1 Role in Gut Health
D-Tryptophan has been shown to modulate gut microbiota, influencing intestinal health. Research indicates that D-Trp can inhibit the growth of enteric pathogens such as Citrobacter rodentium, thereby preventing experimental colitis in animal models. This effect is attributed to D-Trp's ability to deplete specific gut microbes and enhance the production of beneficial metabolites like indole acrylic acid (IA), which further protects against infections .

1.2 Neurotransmitter Precursor
As a precursor to serotonin, D-Tryptophan is of interest in addressing mood disorders and sleep-related issues. Its supplementation may enhance serotonin levels, potentially alleviating symptoms of depression and anxiety. Studies have suggested that dietary intake of tryptophan can influence cognitive function and emotional well-being .

1.3 Cancer Diagnosis and Treatment
D-Tryptophan has been implicated in the diagnosis of certain cancers, such as renal cell carcinoma and colon neoplasms. Its metabolites may serve as biomarkers for these conditions, providing insights into disease progression and treatment efficacy .

Nutritional Applications

2.1 Dietary Supplements
D-Tryptophan is commonly used in dietary supplements aimed at improving sleep quality and mood stabilization. It is often included in formulations designed for stress relief and relaxation due to its role in serotonin synthesis.

2.2 Fortification in Food Products
Research has explored the fortification of food products with D-Tryptophan to enhance their nutritional profile. For instance, corn-based tortillas have been engineered to increase tryptophan content, thereby improving their health benefits .

Microbiological Applications

3.1 Biofilm Dispersal
Recent studies have investigated the use of D-Tryptophan in dispersing biofilms in dental unit waterlines (DUWLs). The compound demonstrated efficacy in reducing biofilm formation, which is crucial for maintaining hygiene in dental practices .

3.2 Modulation of Microbial Communities
D-Trp's impact on microbial communities extends beyond pathogenic suppression; it also plays a role in enhancing beneficial gut microbes, contributing to overall gut health and homeostasis .

Case Studies and Research Findings

StudyApplicationFindings
PMC6158605Cancer DiagnosisD-Tryptophan metabolites can serve as biomarkers for renal cell carcinoma .
PMC9391578Gut HealthD-Trp inhibits Citrobacter rodentium, reducing colitis symptoms in mice .
Nature.comOvarian DevelopmentIdentified as a sex-inducing substance linked to ovarian development .
Sigma-AldrichBiofilm DispersalDemonstrated effectiveness in dispersing biofilms in DUWLs .

Mechanism of Action

D-Tryptophan hydrochloride exerts its effects primarily through its conversion to bioactive metabolites such as serotonin and melatonin. These metabolites interact with various receptors in the brain and body, influencing mood, sleep, and other physiological processes. The compound also acts as an agonist for hydroxycarboxylic acid receptor 3 and is involved in the modulation of synaptic transmission .

Comparison with Similar Compounds

Uniqueness: D-Tryptophan hydrochloride is unique due to its specific stereochemistry, which allows it to interact differently with biological systems compared to its L-isomer. This stereochemistry is crucial for its specific applications in research and industry .

Biological Activity

D-Tryptophan hydrochloride (D-Trp) is a D-amino acid that has garnered attention for its diverse biological activities, particularly in antimicrobial applications and its role in modulating gut microbiota. This article provides an overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

D-Tryptophan is the D-enantiomer of tryptophan, a precursor to serotonin and melatonin. Unlike its L-form counterpart, D-Trp has distinct biological properties, including antimicrobial effects and potential roles in food preservation.

Antimicrobial Activity

Inhibition of Pathogens

D-Trp has demonstrated significant antimicrobial activity against various pathogens. For instance, a study highlighted its effectiveness against Escherichia coli (E. coli), particularly Shiga toxin-producing strains. At a concentration of 40 mM, D-Trp significantly inhibited the growth of E. coli O 26:H 11 in artificially contaminated dairy products, suggesting its potential as a natural preservative in the food industry .

Mechanism of Action

The antimicrobial effects of D-Trp may be attributed to its ability to disrupt biofilm formation and inhibit initial bacterial adhesion. This disruption alters the extracellular matrix properties, making it harder for bacteria to establish colonies .

Case Studies

  • Study on Enteric Pathogens :
    In a recent study, D-Trp was shown to inhibit the growth of Citrobacter rodentium, an enteric pathogen. Mice treated with D-Trp exhibited lower pathogen loads in their livers and spleens compared to untreated controls. This suggests that D-Trp not only inhibits pathogen growth but also enhances host resistance to infections .
  • Food Preservation :
    Another study investigated the application of D-Trp as a food preservative. The results indicated that D-Trp effectively reduced bacterial counts in dairy products under various stress conditions (e.g., refrigeration) and enhanced the shelf life of these products .

Table 1: Summary of Antimicrobial Effects of this compound

PathogenConcentration (mM)EffectivenessReference
E. coli O 26:H 1140Significant inhibition
Citrobacter rodentium-Lower pathogen load
L. monocytogenes-Inhibition under stress

Immunomodulatory Properties

Recent research has also suggested that D-Trp may play a role in modulating immune responses. Its interaction with gut microbiota influences the production of metabolites that can affect immune cell activity. For example, mice pretreated with D-Trp showed altered immune cell profiles following inflammatory challenges, indicating potential benefits in managing inflammatory bowel diseases .

Properties

IUPAC Name

(2R)-2-amino-3-(1H-indol-3-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h1-4,6,9,13H,5,12H2,(H,14,15);1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVXHTBGOYJORD-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36760-44-8
Details Compound: D-Tryptophan, hydrochloride (1:1)
Record name D-Tryptophan, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36760-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97486-01-6, 36760-44-8
Record name D-Tryptophan, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97486-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Amino-3-(1H-indol-3-yl)propanoic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036760448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-tryptophan hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.424
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name D-Tryptophan, hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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